CCG215022 is a rationally designed, potent, and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically targeting GRK2 and GRK5. [] It originated during a structure-based drug design campaign focused on GRK2 inhibitors. [] CCG215022 exhibits nanomolar IC50 values against both GRK2 and GRK5 while demonstrating good selectivity against closely related kinases such as GRK1 and protein kinase A (PKA). [] Its development represents a significant advancement in cardiovascular disease research, as GRK2 and GRK5 are implicated in its pathogenesis. [, ]
CCG215022 is a rationally designed small molecule inhibitor that targets G Protein-Coupled Receptor Kinase 5 (GRK5) and G Protein-Coupled Receptor Kinase 2 (GRK2). It has demonstrated nanomolar potency against both kinases, making it a significant compound in the study of kinase inhibition and its implications in various biological processes. The development of CCG215022 is rooted in structure-based drug design, leveraging the crystal structures of the kinases to inform its synthesis and optimization.
CCG215022 was developed as part of a broader effort to create selective inhibitors for GRK2 and GRK5, which are implicated in various signaling pathways associated with cardiovascular diseases and other conditions. The compound belongs to the class of indazole derivatives and has been classified as a kinase inhibitor, specifically targeting the AGC (Protein Kinase A, G, and C) family of kinases.
The synthesis of CCG215022 involves several key steps:
The molecular structure of CCG215022 features an indazole core linked to a dihydropyrimidinone moiety via an amide bond. The specific orientation of functional groups allows for optimal interactions within the active site of GRK5.
CCG215022 exhibits selective inhibition against GRK2 and GRK5 through competitive binding within their active sites. The compound's interactions involve hydrogen bonding with critical residues in the kinase domains.
CCG215022 functions by binding to the ATP-binding site of GRK5, preventing substrate phosphorylation. This inhibition alters downstream signaling pathways typically regulated by these kinases, which can impact cellular responses such as receptor desensitization.
CCG215022 serves as a valuable tool in scientific research for studying the roles of GRK2 and GRK5 in various biological contexts. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3